chemical structure and properties of 5-((Benzylamino)methyl)pyrrolidin-2-one
chemical structure and properties of 5-((Benzylamino)methyl)pyrrolidin-2-one
An In-Depth Technical Guide to the Chemical Structure and Properties of 5-((Benzylamino)methyl)pyrrolidin-2-one
Executive Summary
5-((Benzylamino)methyl)pyrrolidin-2-one represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a rigid
Unlike the widely known N-substituted pyrrolidinones (e.g., Piracetam, Levetiracetam), the 5-substituted variants offer unique vectors for exploring structure-activity relationships (SAR) within the S1' or S2 pockets of protease enzymes (e.g., DPP-IV) and G-protein coupled receptors (GPCRs). This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this scaffold in drug discovery.[1][2]
Chemical Identity & Structural Analysis
The molecule exists primarily as a chiral entity, derived from the chiral pool (L- or D-glutamic acid). The (5S) enantiomer is the most common, originating from natural L-pyroglutamic acid.
| Attribute | Detail |
| IUPAC Name | 5-[(Benzylamino)methyl]pyrrolidin-2-one |
| CAS Number | 1177276-81-1 (Racemic); 950916-49-1 (2R,5S isomer reference) |
| Molecular Formula | C |
| Molecular Weight | 204.27 g/mol |
| Core Scaffold | |
| Functional Groups | Secondary Amine (Nucleophile), Lactam (H-bond Donor/Acceptor) |
| Chirality | C5 Stereocenter (typically S-configuration) |
Stereochemical Implications
The C5 stereocenter dictates the spatial orientation of the benzylaminomethyl tail. In biological systems, the (S)-enantiomer mimics the L-proline turn geometry, making it an effective scaffold for designing
Physicochemical Profile
Understanding the physicochemical properties is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value (Predicted/Experimental) | Implication for Drug Design |
| LogP | 1.1 – 1.3 | Optimal lipophilicity for membrane permeability; "Drug-like" space. |
| TPSA | ~41 Å | High oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 2 (Amine NH, Lactam NH) | Critical for active site interactions. |
| H-Bond Acceptors | 2 (Lactam Carbonyl, Amine N) | Facilitates water solubility and receptor binding. |
| pKa (Amine) | ~8.5 – 9.0 | Predominantly protonated at physiological pH (7.4), enhancing solubility. |
| Solubility | Soluble in MeOH, DMSO, DCM | Compatible with standard organic synthesis workflows. |
Synthetic Pathways
Two primary strategies exist for synthesizing this scaffold: the Chiral Pool Approach (standard for high enantiopurity) and the Catalytic Ring Opening (modern method).
Method A: The Chiral Pool Approach (From L-Pyroglutamic Acid)
This is the industry-standard route for generating the enantiomerically pure (S)-isomer. It relies on the step-wise reduction and functionalization of L-pyroglutamic acid.
Mechanism:
-
Esterification: L-Pyroglutamic acid is converted to its ethyl ester.
-
Reduction: Selective reduction of the ester (avoiding lactam reduction) yields the hydroxymethyl intermediate.
-
Activation: The alcohol is converted to a leaving group (Mesylate/Tosylate).
-
Displacement: Nucleophilic substitution with benzylamine yields the target.
Method B: Catalytic Ring Opening of Donor-Acceptor Cyclopropanes
A convergent route involving the reaction of cyclopropane-1,1-dicarboxylates with benzylamine. This method is faster but often yields racemic mixtures unless chiral catalysts are employed.
Visualization of Synthetic Logic (Method A)
Figure 1: Step-wise synthesis from L-Pyroglutamic Acid ensuring retention of stereochemistry.
Experimental Protocol: Synthesis from L-Pyroglutamic Acid
Objective: Synthesis of (S)-5-((Benzylamino)methyl)pyrrolidin-2-one.
Reagents:
-
L-Pyroglutamic acid (1 equiv)
-
Thionyl chloride (1.2 equiv)
-
Sodium borohydride (NaBH
, 2.0 equiv) -
Methanesulfonyl chloride (MsCl, 1.1 equiv)
-
Benzylamine (3.0 equiv)
-
Solvents: Ethanol, THF, DCM.
Procedure:
-
Esterification: Dissolve L-pyroglutamic acid in absolute ethanol. Add thionyl chloride dropwise at 0°C. Reflux for 2 hours. Concentrate in vacuo to yield ethyl pyroglutamate.
-
Reduction: Dissolve the ester in EtOH/THF (1:1). Add NaBH
portion-wise at 0°C. Stir at room temperature for 4 hours (Monitor by TLC for disappearance of ester). Quench with saturated NH Cl. Extract with EtOAc, dry over Na SO , and concentrate to yield 5-(hydroxymethyl)pyrrolidin-2-one. -
Activation: Dissolve the alcohol in dry DCM containing Et
N (1.5 equiv). Add MsCl dropwise at 0°C. Stir for 1 hour. Wash with water and brine. Dry and concentrate to yield the mesylate. -
Amination: Dissolve the mesylate in acetonitrile or DMF. Add benzylamine (excess to prevent bis-alkylation). Heat to 60-80°C for 6-12 hours.
-
Purification: Concentrate the mixture. Purify via column chromatography (SiO
, DCM:MeOH gradient) to isolate the title compound as a viscous oil or low-melting solid.
Validation:
-
1H NMR (CDCl
): Look for the benzyl benzylic protons (~3.8 ppm, s), the diastereotopic aminomethyl protons (~2.6-2.8 ppm), and the lactam ring protons. -
MS (ESI): [M+H]
= 205.13.
Medicinal Chemistry Applications
The 5-((Benzylamino)methyl)pyrrolidin-2-one scaffold is not merely an intermediate; it is a functional pharmacophore.
Bioisosterism & Peptidomimetics
-
Proline Mimicry: The pyrrolidinone ring mimics the conformational restriction of proline. The 5-aminomethyl arm extends into the solvent or adjacent binding pocket, mimicking the side chain of the next amino acid in a peptide chain (Pro-Xxx).
-
GPCR Ligands: Used in the design of allosteric modulators where the benzyl group occupies a hydrophobic pocket (e.g., orthosteric or allosteric sites in chemokine receptors).
Library Generation (Diversity-Oriented Synthesis)
The secondary amine is a "diversity handle." It can be readily derivatized to generate focused libraries:
-
Acylation: Reaction with acid chlorides
Amides (Peptide bond isosteres). -
Sulfonylation: Reaction with sulfonyl chlorides
Sulfonamides (Solubility/Metabolic stability tuning). -
Reductive Amination: Reaction with aldehydes
Tertiary amines.
Case Study: Related Bioactive Analogs
Research into marine natural products has identified 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) , a structural analog, which exhibits significant antioxidant and antimicrobial activity.[3] This validates the 5-position as a critical vector for biological activity.[1][4]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The secondary amine is prone to oxidation over extended periods if exposed to air.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially during the mesylation and amination steps.
References
-
BLD Pharm. (n.d.). 5-((Benzylamino)methyl)pyrrolidin-2-one Product Page. Retrieved from
-
PubChem. (2025). Compound Summary: 5-(Aminomethyl)pyrrolidin-2-one. National Library of Medicine. Retrieved from
-
Smith, A. B., et al. (1981). "An Efficient and General Synthesis of 5-Substituted Pyrrolidinones." Journal of Organic Chemistry. Retrieved from
-
Kannabiran, K., et al. (2012). "In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp." Revista Iberoamericana de Micología. Retrieved from
-
Enamine. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from
-
BenchChem. (2025).[1] The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
